molecular formula C26H44NNaO6S B1632173 Tauroursodeoxycholic acid sodium salt

Tauroursodeoxycholic acid sodium salt

Cat. No.: B1632173
M. Wt: 521.7 g/mol
InChI Key: IYPNVUSIMGAJFC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium taurochenodeoxycholate is a bile acid derivative formed by the conjugation of chenodeoxycholic acid with taurine. It is commonly found in the bile of many species, including humans. This compound plays a crucial role in the emulsification of lipids in the digestive system, aiding in the absorption of dietary fats and fat-soluble vitamins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium taurochenodeoxycholate can be synthesized through the conjugation of chenodeoxycholic acid with taurine. The reaction typically involves the activation of the carboxyl group of chenodeoxycholic acid, followed by its reaction with taurine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the product .

Industrial Production Methods

In industrial settings, the production of sodium taurochenodeoxycholate involves the extraction of chenodeoxycholic acid from animal bile, followed by its purification and conjugation with taurine. The resulting product is then converted to its sodium salt form through neutralization with sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions

Sodium taurochenodeoxycholate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium taurochenodeoxycholate has a wide range of applications in scientific research:

Mechanism of Action

Sodium taurochenodeoxycholate exerts its effects primarily through its role as a bile acid. It emulsifies dietary fats, facilitating their digestion and absorption in the small intestine. The compound interacts with lipid molecules, forming micelles that enhance the solubility of fats. Additionally, it has been shown to reduce cholesterol formation in the liver and increase bile secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium taurochenodeoxycholate is unique due to its specific combination of chenodeoxycholic acid and taurine, which imparts distinct emulsifying and therapeutic properties. Its ability to form micelles and enhance lipid absorption makes it particularly valuable in both research and clinical settings .

Properties

IUPAC Name

sodium;2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPNVUSIMGAJFC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6009-98-9, 35807-85-3
Record name 6009-98-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 35807-85-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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